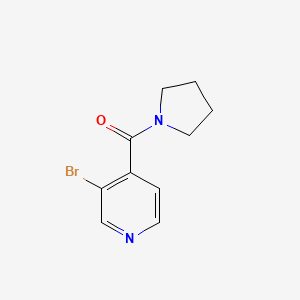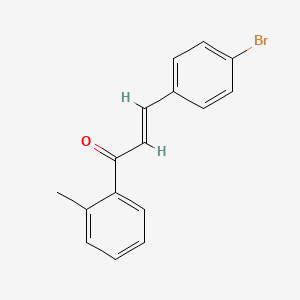
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 4-Bromo-2-methyl-1-(2-methylphenyl)-2-propen-1-one, is a chemical compound with the molecular formula C16H15BrO. It is an organic compound with a yellow crystalline appearance and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure of compounds similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been extensively studied. For example, the structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one reveals that the prop-2-en-1-one unit is planar and forms specific dihedral angles with the 4-bromophenyl ring and the anthracene ring system, contributing to its unique properties (Suwunwong et al., 2009).
Crystal Structure and Packing
The crystal structures of various chalcones, closely related to the compound , have been analyzed. These studies focus on the angles between different phenyl groups and prop-2-en-1-one group, which affect the stability and properties of the crystals. For instance, the crystal structure and Hirshfeld surface analysis of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one demonstrated how molecules are linked and form a layered structure, which is significant for understanding the compound's interactions and stability (Atioğlu et al., 2019).
Corrosion Inhibition
Chalcone derivatives, including those structurally similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, have been studied as corrosion inhibitors for mild steel in specific solutions. This highlights their potential application in protecting metals from corrosion in industrial settings (Maharramov et al., 2018).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of chalcone derivatives, which are significant for their potential use in semiconductor devices. For example, the optical properties of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one and related compounds have been explored, demonstrating their applicability in optoelectronics and photonics (Shkir et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAHTHFZRDLSX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3099894.png)
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)

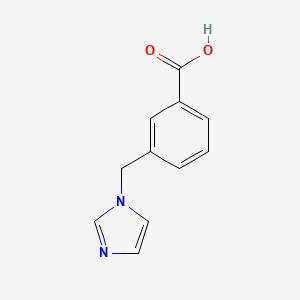
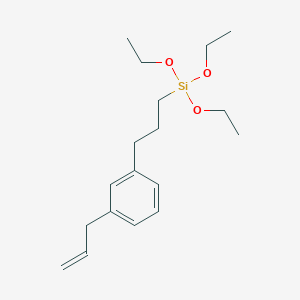

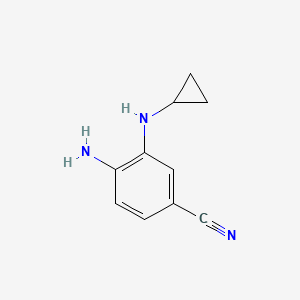
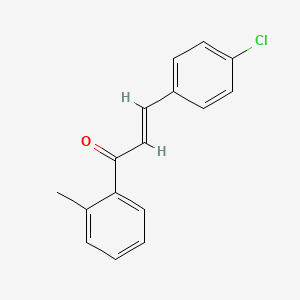
amine](/img/structure/B3099972.png)
